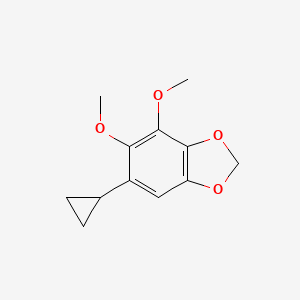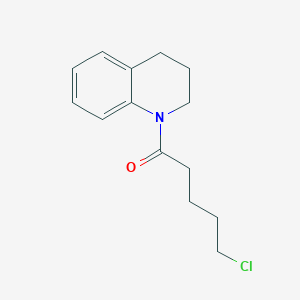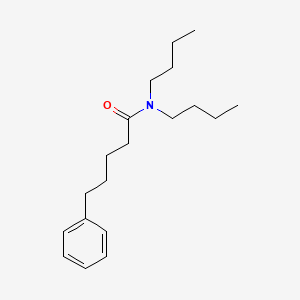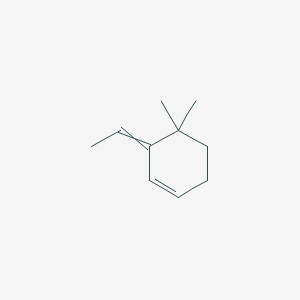
3-Ethylidene-4,4-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylidene-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a unique structure characterized by an ethylidene group attached to a cyclohexene ring, which also contains two methyl groups at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-4,4-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylcyclohexanone with ethylidene bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylidene-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
3-Ethylidene-4,4-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethylidene-4,4-dimethylcyclohex-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms through electrophilic addition mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylcyclohex-1-ene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Cyclohexene-1-ethanol, β,4-dimethyl-: Contains a hydroxyl group, leading to different reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-:
Uniqueness
3-Ethylidene-4,4-dimethylcyclohex-1-ene is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties
Propiedades
Número CAS |
93126-30-8 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-ethylidene-4,4-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4-5,7H,6,8H2,1-3H3 |
Clave InChI |
VCCDTKLAWDXENH-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C=CCCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


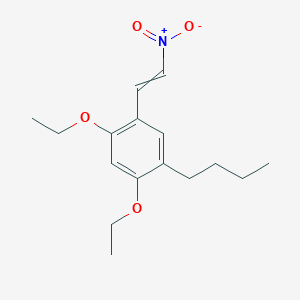
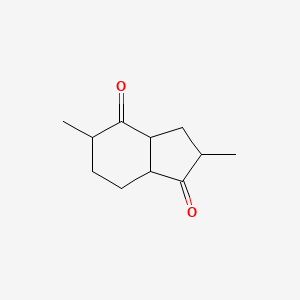
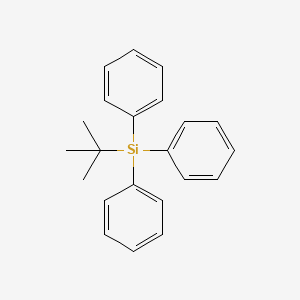
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
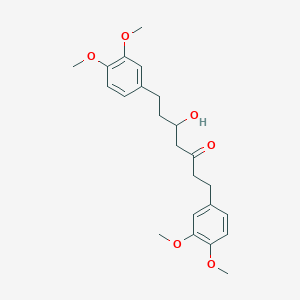
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)


